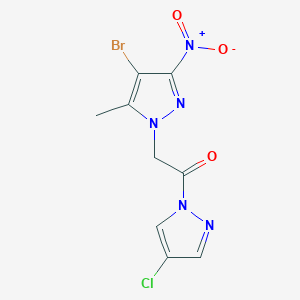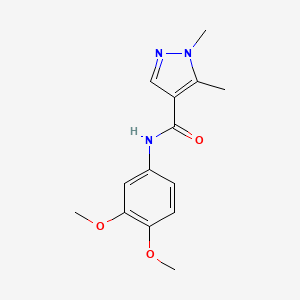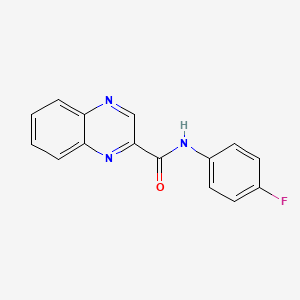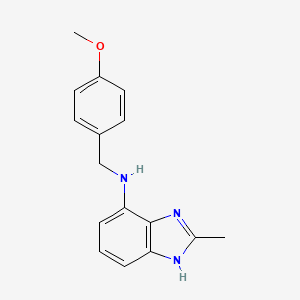
2-(4-BROMO-5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)-1-(4-CHLORO-1H-PYRAZOL-1-YL)-1-ETHANONE
Overview
Description
2-(4-BROMO-5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)-1-(4-CHLORO-1H-PYRAZOL-1-YL)-1-ETHANONE is a synthetic organic compound that features two pyrazole rings substituted with bromine, methyl, nitro, and chlorine groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-BROMO-5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)-1-(4-CHLORO-1H-PYRAZOL-1-YL)-1-ETHANONE typically involves multi-step organic reactions. A common approach might include:
Formation of the pyrazole rings: Starting from appropriate hydrazine derivatives and 1,3-diketones under acidic or basic conditions.
Substitution reactions: Introducing bromine, methyl, nitro, and chlorine groups through electrophilic aromatic substitution or nucleophilic substitution reactions.
Coupling reactions: Linking the two pyrazole rings via a carbonyl bridge using reagents such as acyl chlorides or anhydrides.
Industrial Production Methods
Industrial production methods would likely involve optimizing the reaction conditions for large-scale synthesis, including temperature control, solvent selection, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group can undergo reduction to form an amino group.
Reduction: The carbonyl group can be reduced to an alcohol.
Substitution: Halogen atoms (bromine and chlorine) can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols, alkoxides.
Major Products
Amino derivatives: From the reduction of the nitro group.
Alcohol derivatives: From the reduction of the carbonyl group.
Substituted pyrazoles: From nucleophilic substitution reactions.
Scientific Research Applications
Medicinal Chemistry: As a scaffold for developing new pharmaceuticals, particularly those targeting enzymes or receptors.
Agrochemicals: As a potential pesticide or herbicide due to its bioactive pyrazole rings.
Material Science: As a building block for creating novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action would depend on the specific application. For instance:
In medicinal chemistry: It might interact with specific enzymes or receptors, inhibiting or activating their function.
In agrochemicals: It could disrupt biological pathways in pests or weeds, leading to their elimination.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-BROMO-3-NITRO-1H-PYRAZOL-1-YL)-1-(4-CHLORO-1H-PYRAZOL-1-YL)-1-ETHANONE
- 2-(4-CHLORO-5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)-1-(4-BROMO-1H-PYRAZOL-1-YL)-1-ETHANONE
Uniqueness
The unique combination of substituents (bromine, methyl, nitro, and chlorine) on the pyrazole rings and the specific arrangement of these groups confer distinct chemical and biological properties to 2-(4-BROMO-5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)-1-(4-CHLORO-1H-PYRAZOL-1-YL)-1-ETHANONE, making it a valuable compound for research and development.
Properties
IUPAC Name |
2-(4-bromo-5-methyl-3-nitropyrazol-1-yl)-1-(4-chloropyrazol-1-yl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrClN5O3/c1-5-8(10)9(16(18)19)13-14(5)4-7(17)15-3-6(11)2-12-15/h2-3H,4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRLBZOUNTYEJPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC(=O)N2C=C(C=N2)Cl)[N+](=O)[O-])Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrClN5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.54 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[3-(1,3-BENZODIOXOL-5-YL)-1,2,4-OXADIAZOL-5-YL]METHYL (4-IODOPHENYL) ETHER](/img/structure/B4323317.png)
![[3-(1,3-BENZODIOXOL-5-YL)-1,2,4-OXADIAZOL-5-YL]METHYL (2,4-DIFLUOROPHENYL) ETHER](/img/structure/B4323321.png)
![[3-(1,3-BENZODIOXOL-5-YL)-1,2,4-OXADIAZOL-5-YL]METHYL (3-CHLOROPHENYL) ETHER](/img/structure/B4323340.png)
![5-{[(1,2,2,6,6-PENTAMETHYL-4-PIPERIDYL)AMINO]CARBONYL}-1H-IMIDAZOLE-4-CARBOXYLIC ACID](/img/structure/B4323343.png)
![dimethyl 5-{[(1,5-dimethyl-1H-pyrazol-4-yl)carbonyl]amino}isophthalate](/img/structure/B4323354.png)
![15-DIMETHYL-N-[3-(TRIFLUOROMETHYL)PHENYL]-1H-PYRAZOLE-4-CARBOXAMIDE](/img/structure/B4323355.png)


![2-[4-(3-CHLOROPHENYL)PIPERAZIN-1-YL]-N-(6-METHANESULFONYL-13-BENZOTHIAZOL-2-YL)ACETAMIDE](/img/structure/B4323389.png)
![3-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-2-IMINO-5-[(E)-1-(3-ISOBUTYL-1-PHENYL-1H-PYRAZOL-4-YL)METHYLIDENE]-1,3-THIAZOLAN-4-ONE](/img/structure/B4323393.png)
![4-amino-6-(2-fluorophenyl)-4'-methylspiro[3-azabicyclo[3.1.0]hex-3-ene-2,2'-[1,3]dioxolane]-1,5-dicarbonitrile](/img/structure/B4323408.png)

![2-(THIOPHEN-2-YL)-N-[2-(TRIFLUOROMETHYL)-1H-13-BENZODIAZOL-4-YL]ACETAMIDE](/img/structure/B4323418.png)
![N-[(ADAMANTAN-1-YL)METHYL]-3-[(BENZENESULFONYL)METHYL]-1,2,4-OXADIAZOLE-5-CARBOXAMIDE](/img/structure/B4323425.png)
